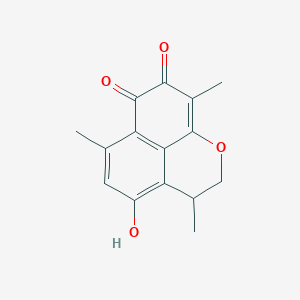

Mansonone H

Description

Structure

3D Structure

Properties

CAS No. |

13383-59-0 |

|---|---|

Molecular Formula |

C15H14O4 |

Molecular Weight |

258.27 g/mol |

IUPAC Name |

6-hydroxy-4,8,12-trimethyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13)-tetraene-10,11-dione |

InChI |

InChI=1S/C15H14O4/c1-6-4-9(16)10-7(2)5-19-15-8(3)13(17)14(18)11(6)12(10)15/h4,7,16H,5H2,1-3H3 |

InChI Key |

VMUMUNGCHYCMDR-UHFFFAOYSA-N |

SMILES |

CC1COC2=C(C(=O)C(=O)C3=C2C1=C(C=C3C)O)C |

Canonical SMILES |

CC1COC2=C(C(=O)C(=O)C3=C2C1=C(C=C3C)O)C |

Synonyms |

mansonone H mansonone-H |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Mansonone H

Isolation Protocols from Mansonia gagei Drumm. Heartwood

The heartwood of Mansonia gagei Drumm. is a known source of several mansonones, including Mansonone H. cabidigitallibrary.org The general isolation protocol begins with the extraction of the dried and powdered heartwood.

One established method involves maceration, where the plant material is soaked at room temperature in a solvent such as dichloromethane (B109758) (CH₂Cl₂) or ethyl acetate (B1210297) (EtOAc) for several days. plos.org This process is often repeated multiple times to ensure a comprehensive extraction of the secondary metabolites. plos.org The resulting crude extract is then concentrated under reduced pressure.

For instance, one study reported soaking 10 kg of dried, powdered M. gagei heartwood in CH₂Cl₂ for three days. plos.org After filtration and evaporation, a dark-brown extract was obtained. plos.org This crude extract is then subjected to further chromatographic purification to isolate the individual mansonones. cabidigitallibrary.orgplos.org

Table 1: Extraction of Mansonone H from Mansonia gagei

| Plant Part | Extraction Solvent | Method | Reference |

|---|---|---|---|

| Heartwood | Dichloromethane (CH₂Cl₂) | Maceration at room temperature | plos.org |

Isolation Protocols from Thespesia populnea

Mansonone H has also been successfully isolated from the wood and aerial parts of Thespesia populnea. nih.govresearchgate.net The isolation process from this mangrove-associated plant involves solvent extraction followed by multiple chromatographic steps.

In one study, chemical constituents from the wood of T. populnea were investigated. The isolation and purification were carried out using a combination of silica (B1680970) gel column chromatography, Sephadex LH-20 column chromatography, and High-Performance Liquid Chromatography (HPLC). nih.gov Another study focusing on the aerial parts also identified Mansonone H among other sesquiterpenoid quinones. researchgate.net The structures of the isolated compounds, including Mansonone H, were confirmed using spectroscopic methods. nih.govresearchgate.net

Table 2: Isolation of Mansonone H from Thespesia populnea

| Plant Part | Extraction & Purification Methods | Reference |

|---|---|---|

| Wood | Silica column chromatography, Sephadex LH-20 column chromatography, HPLC | nih.gov |

Isolation from Ulmus davidiana

The root bark of Ulmus davidiana (Japanese elm) is another documented source of Mansonone H. capes.gov.brnih.gov The isolation procedure from this plant is well-defined, involving sequential extraction and chromatographic separations.

A typical protocol starts with the extraction of dried root bark with 60% methanol (B129727). academicjournals.org The resulting methanol extract is then dried and partitioned with dichloromethane. academicjournals.org The CH₂Cl₂ fraction, which contains the less polar compounds including mansonones, is then subjected to a series of chromatographic purifications. This includes silica gel column chromatography using a gradient elution system (e.g., n-hexane/ethyl acetate), followed by separation on a Sephadex LH-20 column with methanol as the eluent. academicjournals.org The final purification step often involves semi-preparative HPLC to yield pure Mansonone H. academicjournals.org Research has confirmed the isolation of Mansonone H alongside other mansonones like E, F, and I from the root bark of this species. capes.gov.brnih.gov

Table 3: Isolation Steps for Mansonone H from Ulmus davidiana

| Step | Procedure | Details | Reference |

|---|---|---|---|

| 1. Extraction | Solvent Extraction | Dried root bark extracted with 60% methanol. | academicjournals.org |

| 2. Partitioning | Liquid-Liquid Partitioning | Methanol extract partitioned with dichloromethane (CH₂Cl₂). | academicjournals.org |

| 3. Chromatography I | Silica Gel Column Chromatography | CH₂Cl₂ layer subjected to silica gel column with n-hexane/ethyl acetate gradient. | academicjournals.org |

| 4. Chromatography II | Sephadex LH-20 Column | Fractions collected from silica gel are further separated using Sephadex LH-20 with methanol. | academicjournals.org |

Chromatographic Separation and Purification Techniques in Mansonone H Isolation

The isolation of Mansonone H from crude plant extracts relies heavily on various chromatographic techniques that separate compounds based on their physical and chemical properties such as polarity, size, and affinity for the stationary phase.

Silica Gel Column Chromatography : This is a fundamental technique used in the initial fractionation of the crude extract. plos.orgnih.govacademicjournals.org It is a form of normal-phase chromatography where the stationary phase (silica gel) is polar. A non-polar mobile phase, often a mixture of solvents like hexane (B92381) and ethyl acetate, is used, and its polarity is gradually increased to elute compounds of increasing polarity. plos.orgacademicjournals.org

Sephadex LH-20 Column Chromatography : This method is a type of size-exclusion chromatography that also involves partition and adsorption effects. It is particularly effective for separating small organic molecules like terpenoids and phenols. nih.govacademicjournals.org The Sephadex LH-20 resin is used with solvents like methanol to separate compounds based on their size and polarity, providing further purification of the fractions obtained from the initial silica gel column. academicjournals.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) : Often used as the final purification step, HPLC provides high resolution and separation efficiency. nih.govacademicjournals.org For the isolation of Mansonone H, a semi-preparative setup is commonly employed, which allows for the isolation of larger quantities of the pure compound compared to analytical HPLC. academicjournals.org Reverse-phase columns are frequently used, where the stationary phase is nonpolar, and a polar mobile phase (e.g., aqueous methanol) is used for elution. academicjournals.org

These techniques are often used in succession to progressively enrich and ultimately isolate pure Mansonone H from the complex mixture of phytochemicals present in the plant extract. nih.govacademicjournals.org

Chemical Synthesis and Derivatization Strategies for Mansonone H and Analogues

Semisynthesis Approaches for Mansonone Derivatives

Semisynthesis, which involves the chemical modification of a natural product, is a prominent strategy for generating novel mansonone derivatives. This approach leverages the availability of mansonones from natural sources, such as the heartwood of Mansonia gagei, as starting materials for chemical elaboration. nih.govchula.ac.th While direct semisynthesis from Mansonone H is part of this broader effort, extensive documented examples focus on the closely related Mansonone G, providing a clear blueprint for methodologies applicable across the family.

A primary target for modification in mansonones like Mansonone G is the hydroxyl group at the C6 position. chula.ac.th One of the key reactions employed is the Williamson etherification, a well-established method for forming ethers from an alkoxide and an organohalide. In the context of mansonone derivatization, this reaction has been adapted using dimethylformamide (DMF) as a solvent at elevated temperatures (up to 100°C), which can lead to good-to-excellent yields and significantly shorter reaction times, often between 5 and 30 minutes. nih.govresearchgate.net This method has been used to synthesize a variety of ether derivatives. nih.gov

Further diversification of the mansonone scaffold has been achieved through other chemical transformations. For instance, alkylation of Mansonone G with epichlorohydrin (B41342) has been shown to yield both an epoxide derivative and a ring-opened product. nih.govresearchgate.net Additionally, a two-step process involving epoxidation with meta-chloroperoxybenzoic acid (m-CPBA) followed by acid-catalyzed hydrolysis can produce diol derivatives. nih.govresearchgate.net These semisynthetic strategies demonstrate the feasibility of creating a wide array of analogues by targeting reactive functional groups on the core mansonone structure.

A study focused on the derivatization of Mansonone G successfully produced twenty new derivatives by modifying the C6 hydroxyl group. chula.ac.th The resulting compounds, including ethers and esters, were then evaluated for their biological activities. This highlights a common workflow in medicinal chemistry where a readily available natural product is used as a scaffold to build a library of new compounds for screening.

Ruthenium(II)-Catalyzed C-H Functionalization for Oxaphenalene Skeleton Construction in Analogues

A significant challenge in the total synthesis of mansonone analogues is the efficient construction of the characteristic tricyclic oxaphenalene skeleton. rsc.org Traditional multi-step syntheses can be time-consuming and lack the flexibility needed for extensive structural modification. rsc.org To overcome these limitations, modern catalytic methods have been developed, with Ruthenium(II)-catalyzed C-H functionalization emerging as a powerful and innovative strategy. rsc.orgrsc.org

This methodology provides a convenient, one-step reaction to build the key oxaphenalene intermediate through a Ru(II)-catalyzed cyclization involving C(sp²)-H activation. rsc.org The process has been successfully applied to the synthesis of Mansonone F derivatives, demonstrating its utility in creating the core structure of these complex natural products. rsc.orgresearchgate.net The reaction typically involves the cyclization of a naphthol derivative with an alkyne in the presence of a ruthenium catalyst. rsc.org

The versatility of this approach is a key advantage. Research has shown that various alkynes, including both alkyl and aromatic substituted ones, can participate in the cyclization reaction. rsc.org Aromatic substituted alkynes tend to react more readily, providing higher yields compared to alkyl alkynes. rsc.org This flexibility allows for the generation of a diverse library of Mansonone F analogues with different substituents, which is crucial for optimizing biological properties. rsc.orgrsc.org The robustness of this synthetic procedure makes it a valuable tool for medicinal chemistry applications. researchgate.net

Methodologies for Designing Novel Mansonone-Type Derivatives

The design of new mansonone-type derivatives is often guided by established medicinal chemistry principles to enhance potency and target specificity. One successful approach involves the application of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). capes.gov.brorcid.org This highly efficient and reliable reaction has been used to prepare novel C-9 chloro- and bromo-substituted Mansonone E derivatives that feature triazole moieties at the C-3 position. capes.gov.br The introduction of the triazole ring, a common pharmacophore in medicinal chemistry, allows for the exploration of new chemical space and interactions with biological targets. ekb.eg

Structure-activity relationship (SAR) studies are fundamental to the design process. By systematically modifying the substituents on the mansonone core and evaluating the biological effects, researchers can identify key structural features required for activity. capes.gov.br For example, in the design of Mansonone E derivatives, the nature of the substituents on the triazole ring was found to be particularly important for their cytotoxic activity. capes.gov.br Similarly, for other related compounds, the presence of electron-withdrawing groups on a phenyl ring was shown to enhance both enzyme inhibition and cytotoxicity. researchgate.net

Another design strategy involves incorporating pharmacophoric features from other known bioactive molecules. For example, the design of some anticancer agents is based on the chemical features of known DNA intercalators. ekb.eg This rational design approach, combined with molecular docking studies, helps to predict how a novel derivative might interact with its biological target, guiding the synthesis of more effective compounds. capes.gov.br

Strategies for Scale-Up Synthesis of Promising Mansonone Analogues

Once a promising mansonone analogue with desirable biological activity is identified, the ability to produce it on a larger scale becomes critical for further preclinical development. The synthetic route must be efficient, cost-effective, and reproducible.

Advanced Spectroscopic and Spectrometric Characterization Techniques in Mansonone H Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules like Mansonone H. weebly.comresearchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity and spatial arrangement of atoms. weebly.comslideshare.net Both ¹H and ¹³C NMR are crucial for assigning the chemical structure of mansonones. researchgate.netnih.gov

Research on sesquiterpenoid quinones isolated from Thespesia populnea has provided detailed NMR data for Mansonone H. researchgate.net The ¹H NMR spectrum reveals signals corresponding to each unique proton in the molecule, while the ¹³C NMR spectrum identifies the carbon framework. researchgate.netnih.gov The chemical shifts (δ) are indicative of the electronic environment of each nucleus, and coupling constants in ¹H NMR provide information about adjacent protons. slideshare.net

The structural determination of Mansonone H was achieved through the analysis of its ¹H and ¹³C NMR spectral data, which were compared with known mansonone compounds like Mansonone E. researchgate.net

Table 1: ¹³C NMR Spectral Data for Mansonone H in DMSO

| Position | Chemical Shift (δ) ppm |

|---|---|

| 1 | 144.2 |

| 2 | 123.9 |

| 3 | 155.8 |

| 4 | 116.4 |

| 4a | 128.3 |

| 5 | 165.8 |

| 6 | 114.0 |

| 7 | 180.8 |

| 8 | 182.1 |

| 8a | 131.7 |

| 9 | 23.3 |

| 10 | 28.0 |

| 11 | 16.1 |

| 12 | 67.7 |

| 13 | 7.5 |

Data sourced from ResearchGate, referencing a study on sesquiterpenes from Thespesia populnea. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For Mansonone H, MS provides the exact mass, which is crucial for confirming its molecular formula, C₁₅H₁₄O₄. nih.gov

High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) is often employed to obtain precise mass measurements, which helps in confirming the structure of novel mansonone derivatives. nih.govrsc.org Gas chromatography-mass spectrometry (GC-MS) has also been used to analyze Mansonone H. nih.gov The mass spectrum provides information about the molecule's fragmentation pattern, which can be used to further corroborate its structure. The most abundant ion peak (top peak) and other significant fragments are key data points in the spectrum. nih.gov

Table 2: GC-MS Data for Mansonone H

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄O₄ |

| Molecular Weight | 258.27 g/mol |

| Exact Mass | 258.08920892 Da |

| m/z Top Peak | 230 |

| m/z 2nd Highest Peak | 215 |

| m/z 3rd Highest Peak | 231 |

Data sourced from PubChem. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy in Quantitative Analysis and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. technologynetworks.com It is a versatile technique used for both qualitative and quantitative analysis of various compounds, including drugs. iajps.com In the context of mansonones, UV-Vis spectroscopy is particularly useful for quantitative analysis and for studying the formation of inclusion complexes. mdpi.comsut.ac.th

For instance, in studies involving the complexation of Mansonone G with cyclodextrins to enhance solubility, UV-Vis spectroscopy was used to measure the amount of the compound in solution. mdpi.comresearchgate.net The concentration of Mansonone G was determined by measuring its absorbance at a specific wavelength (λ_max), which was found to be 415 nm. mdpi.comresearchgate.net This type of analysis, known as a phase solubility study, allows researchers to determine the stability constant of the complex formed. mdpi.com Similar methodologies have been applied in computational studies of inclusion complexes involving Mansonone H and various β-cyclodextrins, highlighting the technique's role in characterizing these interactions. researchgate.net The unique absorption spectrum of a molecule allows for its quantification even in a mixture of different species. thermofisher.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.netnih.gov The resulting FT-IR spectrum provides a molecular "fingerprint" characterized by absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

For Mansonone H, the key functional groups include hydroxyl (-OH), carbonyl (C=O) of the quinone system, ether (C-O-C), and aromatic (C=C) moieties. FT-IR analysis would reveal characteristic peaks for these groups. In a study on a mansonone derivative, FT-IR was used to confirm the formation of new amide bonds in a chitosan-based nanodrug-delivery system, demonstrating the technique's utility in tracking chemical modifications. nih.govresearchgate.net Analysis of the FT-IR spectra can confirm the presence of key structural components and monitor changes during chemical reactions or complex formations. spectroscopyonline.com

Table 3: Expected FT-IR Absorption Bands for Mansonone H Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (O-H) | Stretching | ~3200-3600 (Broad) |

| Aromatic C-H | Stretching | ~3000-3100 |

| Aliphatic C-H | Stretching | ~2850-2960 |

| Quinone C=O | Stretching | ~1650-1680 |

| Aromatic C=C | Stretching | ~1450-1600 |

| Ether C-O | Stretching | ~1000-1300 |

High-Performance Liquid Chromatography (HPLC) in Purity Assessment and Concentration Determination

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. openaccessjournals.com It is widely used in the pharmaceutical industry for quality control, including assessing the purity and determining the concentration of active compounds. openaccessjournals.comnih.gov

In research involving mansonone derivatives, HPLC plays a critical role. For example, the concentration of a mansonone F derivative (6e) loaded into a chitosan-based nanodrug-delivery system was quantified using HPLC. dovepress.com This ensures accurate characterization of the drug-loading capacity of the delivery vehicle. nih.govdovepress.com HPLC methods are developed to ensure they are robust and selective for the drug being analyzed. jrespharm.com The technique's high accuracy and reproducibility make it essential for both qualitative and quantitative analysis. openaccessjournals.com By using detectors like a photodiode array (PDA), HPLC can also assess the purity of a peak, which is crucial for identifying potential co-eluting impurities. sepscience.com The optimization of chromatographic conditions, such as mobile phase composition and column temperature, is key to achieving good resolution and reliable results. criver.com

Atomic Force Microscopy (AFM) in Nanomaterial Characterization for Derivative Delivery Systems

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the three-dimensional characterization of nanoparticles and other nanomaterials at the sub-nanometer scale. afmworkshop.comresearchgate.net Unlike other microscopy methods, AFM can provide detailed topographical and nanomechanical information. nih.govazooptics.com

In the context of mansonone research, AFM has been instrumental in characterizing nanodrug-delivery systems designed to carry mansonone derivatives. nih.govnih.gov In one study, AFM was used to visualize a nanodrug-delivery system (CS-4D5/6e) loaded with a mansonone F derivative. nih.govnih.gov The imaging revealed that the nanoparticles were oblate spheroids. nih.gov This morphological characterization is vital for understanding how the delivery system will behave and interact with biological systems. azooptics.com

Table 4: AFM Characterization of a Mansonone Derivative Nanodelivery System (CS-4D5/6e)

| Parameter | Measurement |

|---|---|

| Morphology | Oblate spheroid |

| Particle Size (Diameter) | 200–300 nm |

| Thickness | 1–5 nm |

Data sourced from a study on a mansonone derivative-coupled nanodrug-delivery system. nih.govresearchgate.netnih.gov

In Vitro Investigations of Biological Activities and Underlying Molecular Mechanisms Relevant to Mansonone H Research

Cholinesterase Inhibitory Activities

Mansonone H has been evaluated for its ability to inhibit cholinesterases, a class of enzymes that break down essential neurotransmitters. The inhibition of these enzymes is a key strategy in the management of Alzheimer's disease and other neurological conditions.

Studies have explored the inhibitory effects of Mansonone H on acetylcholinesterase (AChE), the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Research has shown that several naphthoquinones, the class of compounds to which Mansonone H belongs, exhibit AChE inhibitory activity. nih.govresearchgate.net While specific quantitative data on the potency of Mansonone H's inhibition of AChE is not detailed in the available research, its evaluation was part of a broader study of mansonone compounds.

In addition to AChE, the inhibitory potential of Mansonone H against butyrylcholinesterase (BChE) has also been investigated. BChE is another enzyme that hydrolyzes acetylcholine, and its inhibition is also considered a valid therapeutic target. nih.govresearchgate.net Similar to the AChE studies, the broader class of mansonones has been assessed, though specific inhibitory concentration values for Mansonone H are not provided in the current body of literature.

The precise molecular mechanisms by which Mansonone H may modulate cholinesterase activity have not been fully elucidated in the available scientific literature. Understanding these mechanisms is crucial for the development of more effective and selective enzyme inhibitors. Further research is needed to determine the specific interactions between Mansonone H and the active sites of AChE and BChE.

Anticancer Activity Research in Cultured Cell Lines

The potential of Mansonone H as an anticancer agent has been another area of scientific inquiry. Researchers are exploring its ability to interfere with cellular processes that are critical for the growth and proliferation of cancer cells.

Topoisomerases are enzymes that are essential for resolving DNA topological problems during various cellular processes, including replication and transcription. The inhibition of these enzymes can lead to DNA damage and cell death, making them attractive targets for cancer therapy.

While other related mansonone compounds, such as Mansonone E and derivatives of Mansonone F, have demonstrated inhibitory activity against topoisomerase I, specific studies detailing the effects of Mansonone H on this enzyme are not currently available in the scientific literature. The investigation of other mansonones suggests that this class of compounds may have the potential to interact with topoisomerases, but direct evidence for Mansonone H is lacking.

Topoisomerase Inhibition Studies

Topoisomerase II Inhibition by Mansonone Analogues

Mansonone analogues have demonstrated significant inhibitory effects on topoisomerases, with a particular potency against topoisomerase II (Topo II) compared to topoisomerase I. nih.gov Research into derivatives of Mansonone F revealed them to be strong inhibitors of these enzymes. nih.gov One of the most effective Mansonone F derivatives exhibited anti-topoisomerase II activity that was 20 times stronger than etoposide, a well-known Topo II inhibitor used as a positive control in these studies. nih.gov

Similarly, derivatives of Mansonone E have been synthesized and evaluated as potent inhibitors of both Topo I and Topo II. sciltp.com An analogue of Mansonone E, MSN8C, was identified as a novel catalytic inhibitor of human DNA topoisomerase II. nih.gov This compound showed significant antiproliferative activity across eleven human tumor cell lines. nih.gov Notably, MSN8C was particularly effective against the HL-60/MX2 cell line, which is known for its resistance to Topo II poisons. nih.gov The resistance factor for MSN8C in this cell line was 1.7, a markedly lower value compared to traditional Topois II poisons, suggesting a different mechanism of action. nih.gov Another study also highlighted that Mansonone E itself has an inhibitory effect on topoisomerase I. sciltp.com

The cytotoxic activity of these mansonone derivatives was evaluated against various human cancer cell lines, indicating their potential as antitumor agents. nih.govsciltp.com Structure-activity relationship (SAR) studies have suggested that the o-quinone group and the pyran ring are crucial structural features for their cytotoxic activity. nih.gov

Table 1: Cytotoxic Activity of Mansonone G Derivative (MG3) in NSCLC Cell Lines Data extracted from research on Butoxy Mansonone G (MG3), a derivative of Mansonone G.

| Cell Line | EGFR Status | Compound | IC50 (µM) |

|---|---|---|---|

| A549 | Wild-Type | Butoxy Mansonone G (MG3) | 8.54 |

| H1975 | Mutant | 4.21 | |

| PCS201-010 (Normal Fibroblast) | N/A | Butoxy Mansonone G (MG3) | 21.16 |

Non-Intercalative Catalytic Inhibition Mechanisms

Traditional topoisomerase II inhibitors, often called "poisons," function by stabilizing a ternary complex between the enzyme and DNA, which leads to DNA double-strand breaks and subsequent cytotoxicity. nih.gov However, this mechanism can also lead to drug resistance and genotoxicity. nih.gov A different class of inhibitors, known as catalytic inhibitors, interfere with the enzyme's function without causing these DNA breaks. nih.gov They often work by inhibiting the ATPase activity of Topo II, which is essential for the enzyme's catalytic cycle. nih.gov

Mansonone analogues appear to function as catalytic inhibitors. sciltp.comnih.gov Studies on the Mansonone E derivative, MSN8C, showed that its inhibitory effect on Topo II was dependent on the concentration of ATP. nih.gov MSN8C was able to completely inhibit the enzyme's activity at various ATP concentrations, with the required inhibitory concentration of MSN8C increasing as the ATP concentration rose. nih.gov This suggests that MSN8C may act by competing with ATP for its binding site on the enzyme, a characteristic feature of a non-intercalative, catalytic inhibitor. nih.gov This mechanism is distinct from Topo II poisons like etoposide, whose effects are generally not dependent on ATP concentration. nih.gov Assays monitoring the relaxation of pBR322 DNA also indicated that Mansonone E derivatives likely act as catalytic inhibitors. sciltp.com

Cellular Signaling Pathway Perturbations

STAT3 Signaling Pathway Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, plays a crucial role in promoting the proliferation, survival, and invasion of tumor cells. nih.gov The inhibition of aberrant STAT3 signaling is a key strategy in cancer research. nih.gov

Research on a semi-synthetic ether derivative of Mansonone G, Butoxy Mansonone G (MG3), has shown that it can inhibit the STAT3 signaling pathway in non-small cell lung cancer (NSCLC) cell lines. nih.govqiagen.com Western blot analysis revealed that MG3 significantly inhibited the phosphorylation of STAT3 at Tyr705 in a concentration-dependent manner in both A549 and H1975 cancer cells. nih.gov This inhibition of STAT3 phosphorylation is a key step in blocking the downstream effects of the pathway. nih.gov Molecular dynamics simulations suggest that MG3 may interact with the SH2 domain of STAT3, which could be the mechanism behind the observed inhibition of phosphorylation. qiagen.com

Akt Signaling Pathway Modulation

The Akt (also known as Protein Kinase B) signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its dysregulation is frequently observed in various cancers, making it an important therapeutic target.

The Mansonone G derivative, Butoxy Mansonone G (MG3), has been found to modulate this pathway. nih.govqiagen.com In studies using NSCLC cell lines A549 and H1975, MG3 was observed to significantly inhibit the phosphorylation of Akt at Ser473 in a dose-dependent manner. nih.gov This dephosphorylation prevents the activation of Akt and disrupts its downstream signaling, contributing to the induction of apoptosis in cancer cells. nih.gov Computational modeling further supports these findings, suggesting that MG3 can bind to the ATP-binding pocket of Akt, thereby inhibiting its activity. qiagen.com

CREB Expression and Phosphorylation Alterations

There is currently no available scientific literature detailing the direct effects of Mansonone H or its close analogues on the expression and phosphorylation of the cAMP response element-binding protein (CREB). CREB is a transcription factor that regulates the expression of genes involved in various cellular processes, and its activation typically depends on phosphorylation by kinases from several signaling pathways, including the PKA and PI3K-AKT pathways. sciltp.com

PI3K/Akt Pathway Interactions

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that is pivotal for numerous cellular functions, including cell growth and survival. Aberrant activation of this pathway is a common feature in many human cancers.

The inhibitory effects of the Mansonone G derivative, Butoxy Mansonone G (MG3), on Akt phosphorylation indicate a clear interaction with this pathway. nih.gov By inhibiting p-Akt, MG3 effectively disrupts the PI3K/Akt signaling cascade. nih.gov The study on MG3 demonstrated that this inhibition occurred without affecting the upstream phosphorylation of the Epidermal Growth Factor Receptor (EGFR), suggesting that MG3 acts downstream of EGFR to modulate the PI3K/Akt pathway. nih.gov This targeted inhibition of a key survival pathway contributes to the pro-apoptotic effects of the compound observed in cancer cells. nih.gov

Table 2: Summary of Mansonone Analogues and Their Biological Activities

| Mansonone Analogue | Target | Observed Effect | Cell Lines Studied |

|---|---|---|---|

| Mansonone F Derivative | Topoisomerase II | Strong catalytic inhibition | CNE-2, Glc-82 |

| Mansonone E Derivative (MSN8C) | Topoisomerase II | Catalytic inhibition (ATP-competitive) | HL-60/MX2, various others |

| Butoxy Mansonone G (MG3) | p-STAT3 (Tyr705) | Inhibition of phosphorylation | A549, H1975 |

| Butoxy Mansonone G (MG3) | p-Akt (Ser473) | Inhibition of phosphorylation | A549, H1975 |

Enzyme Target Interactions

The ability of natural compounds to interact with and modulate the activity of specific enzymes is a cornerstone of pharmacological research. Investigations into Mansonone H have explored its potential as an inhibitor of key enzymes involved in cellular redox homeostasis and metabolism.

Thioredoxin Reductase (TrxR) Inhibition

While direct studies detailing the inhibitory mechanism of Mansonone H on thioredoxin reductase (TrxR) are not extensively documented, research on analogous mansonone compounds provides a basis for understanding potential interactions. Studies on Mansonone F analogues, which share a similar structural backbone, have shown that they can inhibit mammalian TrxR. nih.gov. The proposed mechanism involves the reduction of the mansonone compound by the C-terminal selenolthiol active site and potentially the N-terminal dithiol motif of the enzyme. nih.gov. This interaction is accompanied by redox cycling, which leads to the generation of superoxide anion radicals, contributing to cellular oxidative stress. nih.gov. Given the structural similarities, it is plausible that Mansonone H could interact with TrxR through a comparable mechanism, though specific in vitro studies on Mansonone H are required for confirmation.

Aldo-Keto Reductase 1C3 (AKR1C3) Inhibition

Aldo-keto reductase 1C3 (AKR1C3) is an enzyme implicated in the biosynthesis of potent androgens and prostaglandins, making it a target in various pathologies. unmc.edunih.gov. Currently, specific research detailing the in vitro inhibitory activity of Mansonone H against AKR1C3 is not available in the public scientific literature. The evaluation of Mansonone H against this specific enzyme would be necessary to determine if it has any potential role as an AKR1C3 inhibitor.

Drug Efflux Pump Modulation

The modulation of drug efflux pumps is a critical area of research, particularly in overcoming multidrug resistance in cancer and infectious diseases. mdpi.com.

P-glycoprotein (P-gp) Inhibition

P-glycoprotein (P-gp) is a well-characterized efflux pump that actively transports a wide range of xenobiotics out of cells, reducing their intracellular concentration and efficacy. mdpi.comnih.gov. There is currently a lack of specific published research investigating the direct effects of Mansonone H on the activity or expression of P-glycoprotein. Therefore, its capacity to act as a P-gp inhibitor or modulator remains to be determined through dedicated in vitro transport and binding assays.

Antimicrobial Activity Investigations

Natural products are a significant source of new antimicrobial agents. Mansonones, in general, have been noted for their antibacterial properties.

Antibacterial Mechanisms of Action

While Mansonone H has been isolated and identified as a constituent of plants with known antimicrobial activity, detailed studies elucidating its specific mechanism of antibacterial action are limited. researchgate.net. However, research on other closely related mansonones provides insight into potential mechanisms within this class of compounds. For instance, Mansonone G has been shown to exert its antibacterial effect by permeabilizing the bacterial cell membrane. nih.govresearchgate.netelsevierpure.com. Another related compound, a synthetic analogue of Mansonone F, has been found to potentially impair both cell wall synthesis and DNA replication in Staphylococcus aureus. mdpi.com. These findings suggest that mansonones can act on multiple cellular targets. To ascertain the precise antibacterial mechanism of Mansonone H, further specific investigations, such as membrane integrity assays, cytological profiling, and studies on its effects on bacterial DNA, RNA, and protein synthesis, are necessary.

Antifungal Activity Studies

Studies on various compounds isolated from the heartwood of Mansonia gagei have revealed notable antifungal properties. researchgate.netbohrium.com While specific data on Mansonone H is not detailed, its analogues have been tested against human and plant pathogenic fungi. Mansonone C was identified as a particularly interesting compound, showing antifungal activity against both Cladosporium cucumerinum and Candida albicans. researchgate.netbohrium.com Mansonone E also demonstrated activity against these two fungal species. researchgate.netbohrium.com Additionally, Mansonone G has been reported to possess antifungal properties. unige.ch These findings suggest that the mansonone structural framework is a promising scaffold for antifungal activity.

Table 2: Antifungal Activity of Mansonone Analogues

| Compound | Test Organism | Activity Noted |

|---|---|---|

| Mansonone C | Cladosporium cucumerinum | Active |

| Mansonone C | Candida albicans | Active |

| Mansonone E | Cladosporium cucumerinum | Active |

| Mansonone E | Candida albicans | Active |

| Mansonone G | Not specified | Antifungal properties |

Antiestrogenic Activity Assessments

The antiestrogenic potential of mansonones has been evaluated through in vitro bioassays. nih.govresearchgate.net Using a yeast two-hybrid assay expressing estrogen receptors alpha (ERα) and beta (ERβ), various 1,2-naphthoquinones (mansonones) isolated from Mansonia gagei were screened for their binding affinities. nih.govresearchgate.net The results indicated that mansonones generally exhibit more binding affinity for ERs compared to other isolated compounds like coumarins. nih.govresearchgate.net

Among the tested compounds, Mansonones F and S demonstrated the most potent estrogen binding and estrogen antagonistic effects. nih.govresearchgate.net A consistent finding across the tested mansonones was a higher binding affinity for ERβ over ERα. nih.govresearchgate.net Further studies on derivatives of Mansonone G explored how structural modifications could enhance this activity. For instance, Acetyl mansonone G showed a 10-fold increase in its binding ability to ERα compared to the parent Mansonone G. researchgate.netnih.gov Methyl mansonone G and acetyl mansonone G also showed significant inhibition of 17β-estradiol-induced activity in yeast cells expressing both ERα and ERβ. researchgate.netnih.gov

Table 3: Antiestrogenic Activity of Mansonone G Derivatives

| Compound | Target | Observation |

|---|---|---|

| Acetyl mansonone G | ERα | 10-fold increased binding ability vs. Mansonone G. researchgate.netnih.gov |

| Methyl mansonone G | ERα | 50% inhibition of 17β-estradiol activity at 10 µM. researchgate.netnih.gov |

| Acetyl mansonone G | ERα | 35% inhibition of 17β-estradiol activity at 10 µM. researchgate.netnih.gov |

| Methyl mansonone G | ERβ | 42% inhibition of 17β-estradiol activity at 10 µM. researchgate.netnih.gov |

| Acetyl mansonone G | ERβ | 30% inhibition of 17β-estradiol activity at 10 µM. researchgate.netnih.gov |

Anticoagulant Activity Research

In vitro studies investigating the anticoagulant activity of Mansonone H or its direct analogues are not extensively available in the current scientific literature. While many plant extracts are screened for their effects on blood coagulation parameters like prothrombin time (PT) and activated partial thromboplastin time (aPTT), specific data relating to the mansonone class of compounds is lacking. researchgate.netnih.gov Therefore, the potential for Mansonone H to act as an anticoagulant remains an uninvestigated area of its biological profile.

Structure-Activity Relationship (SAR) Elucidation for Mansonone H and Analogues

Structure-activity relationship (SAR) studies on mansonone analogues have provided valuable insights into the chemical features responsible for their biological effects.

For antibacterial activity, modifications to the Mansonone G structure have been explored. kisti.re.kr The conversion of Mansonone G into ether and ester analogues has shown that such changes can lead to compounds with improved activity compared to the natural mansonones. kisti.re.kr Notably, allyl and prenyl ether derivatives of Mansonone G displayed significantly enhanced activity against Staphylococcus aureus, with a 64-fold improvement in the minimum inhibitory concentration (MIC) compared to the parent compound. kisti.re.kr This indicates that modifying the phenolic hydroxyl group on the mansonone core is a key strategy for enhancing antibacterial potency, particularly against Gram-positive bacteria. unige.chkisti.re.kr

Correlative Analysis of Structural Modifications and Biological Effects

In vitro research into the biological effects of mansonones, a class of sesquiterpenoid ortho-naphthoquinones, has revealed significant variations in activity based on their specific molecular structures. While many mansonones exhibit a range of biological activities, Mansonone H has been shown to be notably inactive in certain assays where its structural relatives are potent. This disparity provides a crucial foundation for analyzing the relationship between chemical structure and biological function.

Similarly, in screenings for antifungal activity against phytopathogenic fungi, Mansonone H was isolated alongside other analogues such as Mansonone C, E, and G. While Mansonone E, C, and G demonstrated notable antifungal properties, the activity of Mansonone H was not reported, suggesting it was significantly less potent or inactive in comparison.

These findings are summarized in the table below, which correlates the structural differences between Mansonone H and its analogues with their observed in vitro biological effects.

Table 1: Correlative Analysis of Mansonone Structures and Biological Effects

| Compound | Biological Assay | Observed Effect | Reference |

|---|---|---|---|

| Mansonone H | Protection Against Ricin Cytotoxicity | Inactive | nih.gov |

| Mansonone D | Protection Against Ricin Cytotoxicity | Active | nih.gov |

| Mansonone H | Antifungal Activity | Not specified as active | |

| Mansonone E | Antifungal Activity | Active | |

| Mansonone G | Antifungal Activity | Active |

Identification of Key Structural Moieties Contributing to Bioactivity

The contrasting biological activities between Mansonone H and other mansonones, particularly Mansonone D, allow for the identification of key structural features, or moieties, that are essential for specific bioactivities. The primary difference between these compounds lies in the nature of their heterocyclic ring systems fused to the naphthoquinone core.

Computational and Biophysical Approaches in Mansonone H Research

Molecular Dynamics (MD) Simulations for Host-Guest Complexation and Conformational Dynamics

Molecular dynamics (MD) simulations have been extensively used to investigate the structural dynamics and stability of complexes involving Mansonone H. nih.gov These simulations provide insights into the conformational changes of both Mansonone H (the guest) and its host molecule upon binding.

Research on the inclusion complexes of Mansonone H and its stereoisomers with various β-cyclodextrins (βCDs) has utilized classical MD simulations. nih.govresearchgate.net These studies revealed that Mansonone H can form stable inclusion complexes with βCDs. researchgate.net The simulations showed that the guest molecule does not get fully inserted into the host cavity. Instead, it preferentially positions itself near the secondary rim of the cyclodextrin (B1172386), with its oxane ring dipping into the hydrophobic inner cavity. nih.govresearchgate.net This encapsulation process was observed to increase the rigidity of the βCDs, which in turn enhances their intramolecular hydrogen bond formation and reduces the rotational freedom of the glucopyranose units. nih.govresearchgate.net

In another study, a 30-nanosecond MD simulation was employed to explore the interaction dynamics between Mansonone H and the enzyme β-glucuronidase. nih.gov The analysis of the simulation trajectory showed that Mansonone H exhibited consistent and stable interactions with the enzyme, indicating significant energy stabilization upon binding. nih.gov Such computational insights are crucial for understanding the dynamic behavior of Mansonone H when interacting with biological targets. nih.gov

Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA) for Ligand-Target Interactions

Binding free energy calculations are a critical tool for quantifying the strength of interaction between a ligand like Mansonone H and its target. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular for these estimations. nih.govnih.gov

In the study of Mansonone H inclusion complexes with various β-cyclodextrins, MM/PBSA calculations were performed to determine the binding free energy. nih.gov The results confirmed that all the studied inclusion complexes are stable. researchgate.net A key finding from these calculations was that the binding energies are primarily driven by van der Waals interactions. nih.govresearchgate.net Furthermore, the free energy calculations highlighted significant differences in the complexation energies for the stereoisomers of Mansonone H, suggesting that these differences could be exploited for their analytical separation. researchgate.net

Molecular Docking for Prediction of Ligand-Target Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. japsonline.comfrontiersin.org This method is valuable for understanding how Mansonone H interacts with its biological targets at the molecular level.

Docking studies were conducted to investigate the binding of Mansonone H to β-glucuronidase. nih.gov The results revealed that Mansonone H exhibited a low binding affinity, indicating a strong potential interaction. It was found to occupy the same binding site as the reference inhibitor, EGCG, and engaged with key amino acid residues within the binding pocket. nih.gov This prediction of the binding mode provides a static but crucial snapshot that informs further dynamic studies and experimental validation. nih.govfrontiersin.org

Density Functional Theory (DFT) for Molecular Structure and Stability Energy Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scirp.orgmdpi.com It is applied in Mansonone H research to obtain optimized structures of its complexes and to calculate their stability energies with high accuracy. researchgate.net

In research concerning the inclusion complex of a similar compound with β-cyclodextrin, the DFT/B97-3C method was used to determine the complex structures and their stability energies. researchgate.net DFT calculations are crucial for understanding the geometry, electronic properties, and stability of molecular systems, providing a fundamental basis for interpreting interaction mechanisms. scirp.orgmdpi.com These calculations can identify the most stable configurations and quantify the energetic favorability of complex formation. researchgate.net

Analysis of Non-Covalent Interactions (NCI) in Binding Complexes

The stability of molecular complexes, such as those formed by Mansonone H, is governed by a network of non-covalent interactions (NCIs). wikipedia.orgrsc.org The NCI analysis method is used to visualize and understand these weak interactions, which include hydrogen bonds and van der Waals forces. researchgate.net

For cyclodextrin inclusion complexes, NCI analysis has been employed to elucidate the nature of the intermolecular forces. researchgate.net This method revealed that both hydrogen bonds and van der Waals interactions contribute significantly to the formation and stability of the inclusion complex. researchgate.net Understanding these interactions is critical for the rational design of host-guest systems and for interpreting the binding mechanisms of ligands to their targets. wikipedia.orgnih.gov

Principal Component Analysis for Protein Conformational Changes upon Ligand Binding

Principal Component Analysis (PCA) is a powerful computational method used to simplify the complexity of high-dimensional data, such as the atomic movements in a protein. mdpi.comresearchgate.net In the context of drug discovery and molecular biology, PCA is frequently applied to the trajectories generated by molecular dynamics simulations to analyze the conformational changes a protein undergoes when a ligand binds to it. researchgate.net This technique reduces the vast number of degrees of freedom in a protein to a few "principal components" that describe the most significant collective motions. thegrantlab.org

The application of PCA allows for a comparison of the conformational landscape of the protein in its unbound (apo) state versus its ligand-bound (holo) state. semanticscholar.org The results can reveal functionally relevant motions, such as the opening or closing of binding pockets or domain movements, which are critical for the protein's biological activity. mdpi.comthegrantlab.org This method serves as a filter for large-scale, often biologically relevant, conformational changes, providing crucial insights into the mechanism of action of the ligand. researchgate.netthegrantlab.org

Future Research Directions and Unaddressed Gaps in Mansonone H Chemical Biology

Elucidation of Undefined Molecular Targets of Mansonone H

A critical area for future investigation is the comprehensive identification of the molecular targets of Mansonone H. While some studies have implicated its interaction with specific enzymes, a complete picture of its binding partners is lacking.

Current research has shown that Mansonone H can act as a noncompetitive inhibitor of β-glucuronidase. nih.gov Molecular docking and dynamics simulations suggest that it binds to this enzyme, leading to its inhibition. nih.gov However, the full spectrum of its molecular interactions remains to be explored. Advanced techniques such as chemical proteomics, utilizing affinity-based probes or photo-crosslinking strategies, could be employed to capture and identify the direct binding partners of Mansonone H within the cellular proteome. These approaches would provide an unbiased and global view of its target landscape, potentially revealing novel pathways and mechanisms through which it exerts its biological effects.

Development of Advanced Mansonone H Analogues with Enhanced Specificity

The development of novel Mansonone H analogues with improved specificity and potency is a promising avenue for translating its biological activities into therapeutic applications. Structure-activity relationship (SAR) studies are fundamental to this endeavor.

SAR studies on related mansonones, such as Mansonone F, have demonstrated that modifications at specific positions, like C6 and C9, can significantly impact their biological activity, including anti-MRSA effects. mdpi.comnih.gov For instance, the introduction of different substituents can alter the compound's interaction with its molecular targets. mdpi.comresearchgate.net Similar systematic modifications of the Mansonone H scaffold could lead to the discovery of derivatives with enhanced inhibitory activity against specific targets or improved pharmacological properties. The synthesis of a variety of analogues, including those with modifications to the tricyclic ring system or the introduction of different functional groups, will be crucial. thieme-connect.comrsc.org These synthetic efforts, coupled with rigorous biological evaluation, will guide the design of next-generation Mansonone H-based compounds.

Further Mechanistic Studies on Observed Biological Activities

While Mansonone H has been observed to possess various biological activities, the underlying molecular mechanisms are not fully understood. In-depth mechanistic studies are required to connect its molecular interactions with its cellular and physiological effects.

For example, the anticancer effects of other mansonones, like Mansonone G, have been linked to the modulation of signaling pathways such as STAT3 and Akt. nih.govmdpi.com It is crucial to investigate whether Mansonone H engages similar or distinct pathways. Studies on related compounds have also pointed to the induction of apoptosis and cell cycle arrest as key mechanisms. aacrjournals.orgjst.go.jp Future research on Mansonone H should employ techniques like Western blotting, flow cytometry, and gene expression analysis to dissect its impact on critical cellular processes. Understanding these mechanisms will be vital for identifying the specific contexts in which Mansonone H could be most effective.

Comparative Chemical Biology Studies Across Mansonone Isomers and Analogues

The mansonone family consists of several isomers and naturally occurring analogues, each with potentially unique biological profiles. jst.go.jpscilit.comresearchgate.net Comparative chemical biology studies are essential to understand the structural determinants of their activities and to identify the most promising candidates for further development.

Integration of Advanced Omics Technologies for Comprehensive Mechanistic Insight

To gain a holistic understanding of the cellular response to Mansonone H, the integration of advanced "omics" technologies is indispensable. These approaches can provide a global view of the changes occurring at the molecular level upon treatment with the compound.

Metabolomics can reveal alterations in metabolic pathways, providing clues about the functional consequences of target engagement. metwarebio.com Proteomics can identify changes in protein expression and post-translational modifications, offering insights into the signaling cascades affected by Mansonone H. nih.govmpg.de Furthermore, transcriptomics can pinpoint changes in gene expression that are upstream of the observed phenotypic effects. The combined analysis of data from these different omics platforms will enable the construction of a comprehensive network of the molecular events triggered by Mansonone H, leading to a deeper and more integrated understanding of its mechanism of action. mdpi.com

Exploration of Synergistic Interactions with Established Therapeutic Agents

Investigating the potential for synergistic interactions between Mansonone H and existing therapeutic agents is a promising strategy for enhancing treatment efficacy and overcoming drug resistance.

Studies on other mansonones have shown synergistic effects when combined with conventional chemotherapeutic drugs like paclitaxel. aacrjournals.orgresearchgate.net This synergy can be attributed to various mechanisms, including the inhibition of drug efflux pumps like P-glycoprotein. aacrjournals.org It is therefore crucial to explore whether Mansonone H can also act as a chemosensitizer. Combination studies with a panel of established drugs across different therapeutic areas should be conducted. The Chou-Talalay method can be used to quantitatively assess the nature of the interaction (synergism, additivity, or antagonism). aacrjournals.org Identifying synergistic combinations would not only expand the therapeutic potential of Mansonone H but could also lead to the development of more effective combination therapies with reduced side effects.

Q & A

Q. How can researchers optimize the synthesis of Mansonone H and its derivatives for reproducible yields?

Methodological Answer: Synthesis optimization involves using Ru(II)-catalyzed C–H bond functionalization to construct oxaphenalene skeletons, as demonstrated for Mansonone F derivatives . Key steps include:

- Reaction Conditions: Adjusting solvent (e.g., DMF at 100°C) and catalyst loading to reduce reaction times (5–30 minutes) and improve yields (57–96%) .

- Characterization: Validate structural integrity via NMR and mass spectrometry, with spectral data cross-referenced against established databases .

- Scale-Up: Test robustness by replicating small-scale procedures in larger batches while monitoring purity via HPLC .

Q. What in vitro assays are most reliable for screening Mansonone H’s cytotoxicity against tumor cell lines?

Methodological Answer: Standardized cytotoxicity assays include:

- MTT Assay: Quantify cell viability using human tumor cell lines (e.g., A549, HepG2) with triplicate technical replicates to minimize variability .

- Dose-Response Curves: Test concentrations ranging from 0.1–100 μM to determine IC50 values. Include positive controls (e.g., doxorubicin) for benchmarking .

- Validation: Confirm results with alternative assays like Annexin V/PI staining for apoptosis detection .

Q. How should researchers design experiments to assess Mansonone H’s antibacterial activity across bacterial strains?

Methodological Answer:

- Strain Selection: Include Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative bacteria (e.g., E. coli mutants like lptD4213 with compromised membranes) .

- Minimum Inhibitory Concentration (MIC): Use broth microdilution assays in triplicate, with optical density measurements at 600 nm to track growth inhibition .

- Membrane Permeabilization: Employ fluorescent dyes (SYTOX Green, FM4-64) to quantify membrane damage via confocal microscopy .

Advanced Research Questions

Q. How can contradictory data on Mansonone H’s efficacy against Gram-negative bacteria be systematically addressed?

Methodological Answer:

- Mechanistic Studies: Compare outer membrane integrity in wild-type vs. LPS-defective strains (e.g., E. coli lptD4213) using membrane permeabilization assays .

- Structure-Activity Relationship (SAR): Synthesize derivatives with modified lipophilicity (e.g., alkyl chain additions) to enhance penetration through Gram-negative membranes .

- Synergy Testing: Combine Mansonone H with polymyxin B nonapeptide to disrupt outer membranes and improve compound uptake .

Q. What statistical approaches are appropriate for analyzing time-dependent membrane permeabilization data in Mansonone H studies?

Methodological Answer:

- Time-Course Analysis: Plot SYTOX Green intensity vs. time (10–120 minutes) and calculate mean ± STDEV for 45–100 cells per condition .

- Hypothesis Testing: Use two-tailed Student’s t-tests to compare treated vs. untreated groups at each time point, with p < 0.001 as significance threshold .

- Data Normalization: Normalize fluorescence intensities to untreated controls to account for batch-to-batch variability .

How can researchers formulate hypothesis-driven questions to explore Mansonone H’s dual roles in cytotoxicity and antioxidant activity?

Methodological Answer:

- PICOT Framework: Structure questions around Population (specific cell lines), Intervention (Mansonone H concentration), Comparison (untreated/antioxidant controls), Outcome (ROS levels/apoptosis markers), and Time (e.g., 24-hour exposure) .

- FINER Criteria: Ensure questions are Feasible (e.g., accessible cell models), Interesting (mechanistic novelty), Novel (unexplored redox pathways), Ethical (in vitro focus), and Relevant (cancer/therapeutic applications) .

Methodological Pitfalls to Avoid

- Overly Broad Questions: Avoid vague inquiries like “How does Mansonone H work?” Instead, specify mechanisms (e.g., “Does Mansonone H induce ROS-mediated apoptosis in HepG2 cells via Nrf2 inhibition?”) .

- Inadequate Controls: Always include vehicle (DMSO) and positive controls (e.g., cisplatin for cytotoxicity) to validate assay conditions .

- Ignoring Compound Stability: Assess Mansonone H’s stability in culture media via HPLC at multiple time points to confirm dose accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.